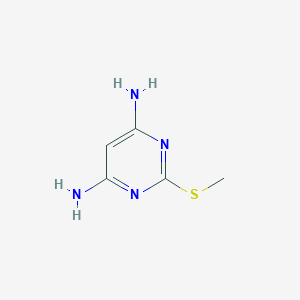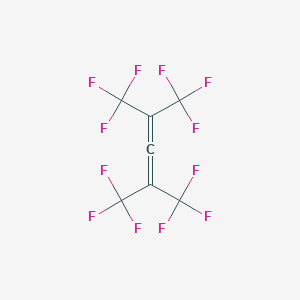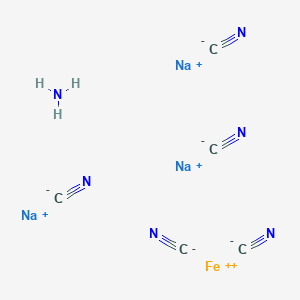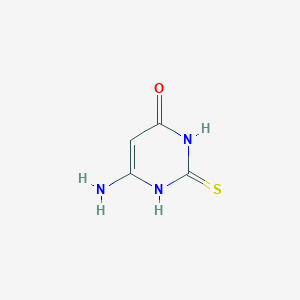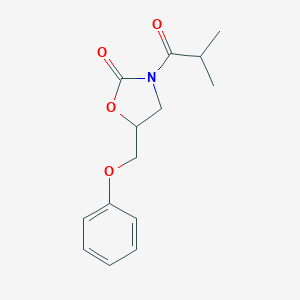
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone is a synthetic compound that belongs to the class of oxazolidinones. It is also known as IPMO and has been extensively studied for its potential applications in scientific research. This compound has been shown to possess various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of IPMO involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thereby inhibiting the translation of mRNA into proteins. This results in the inhibition of bacterial growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
IPMO has been shown to possess various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. It has also been shown to inhibit biofilm formation, which is a major virulence factor in many pathogenic bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using IPMO in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, making it a versatile compound for research. However, one of the limitations of using IPMO is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on IPMO. One potential area of study is the development of new antibiotics based on the structure of IPMO. Another potential area of study is the investigation of the mechanism of action of IPMO in more detail, which could lead to the development of new antibacterial agents. Additionally, the potential use of IPMO in the treatment of biofilm-associated infections is an area of active research.
Métodos De Síntesis
The synthesis of 3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone involves the reaction of isobutyryl chloride with 5-phenoxymethyl-2-oxazolidinone in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of IPMO as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
IPMO has been studied extensively for its potential applications in scientific research. It has been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This makes it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
14789-97-0 |
|---|---|
Nombre del producto |
3-Isobutyryl-5-phenoxymethyl-2-oxazolidinone |
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-(2-methylpropanoyl)-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-10(2)13(16)15-8-12(19-14(15)17)9-18-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Clave InChI |
BGBCOFMXRUKOEY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(=O)N1CC(OC1=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



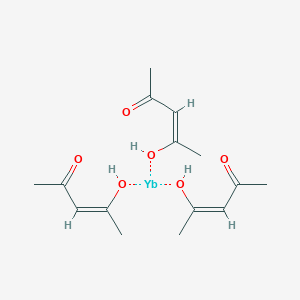


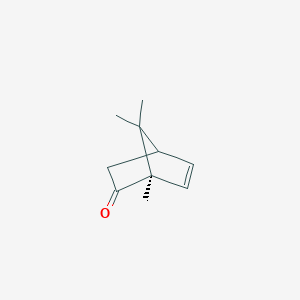
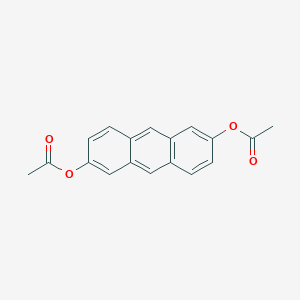
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
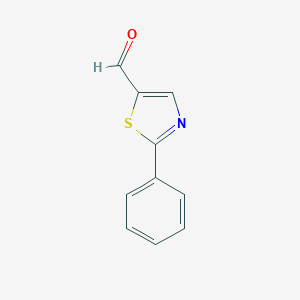
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
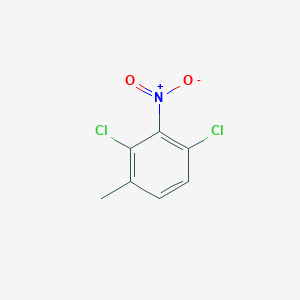
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
